Ethyl 2-chloropropionate

Catalog No.
S577412
CAS No.
535-13-7
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloropropionate

CAS Number

535-13-7

Product Name

Ethyl 2-chloropropionate

IUPAC Name

ethyl 2-chloropropanoate

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

JEAVBVKAYUCPAQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)Cl

Synonyms

2-Chloropropionic Acid Ethyl Ester;(2RS)-2-Chloropropionic Acid Ethyl Ester; 2-Chloropropanoic Acid Ethyl EsterEthyl 2-Chloropropanoate; Ethyl 2-Chloropropionate; Ethyl α-ChloropropionateNSC 522671;

Canonical SMILES

CCOC(=O)C(C)Cl

Thermophysical Property Analysis

Scientific Field: Physical Chemistry

Application Summary: Ethyl 2-chloropropionate is used in the evaluation of thermophysical property data for pure compounds, with a primary focus on organics .

Methods of Application: These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Polymer Synthesis

Scientific Field: Polymer Chemistry

Application Summary: Ethyl 2-chloropropionate is used as an initiator during the synthesis of various polymers .

Methods of Application: It is used in the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (N -isopropylacrylamide) via atom transfer radical polymerization .

Results or Outcomes: The result is the formation of the desired polymers. It was also used in the synthesis of end-functionalized poly (N -isopropylacrylamide) with a pyrenyl group .

Synthesis of Herbicides

Scientific Field: Agricultural Chemistry

Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various herbicides .

Methods of Application: It is applied in the synthesis of phenoxypropionates, 2- (4-hydroxyphenoxy)propionate, and amino (or aryloxy) sulfonyl phenoxy propanates .

Results or Outcomes: The result is the production of the desired herbicides .

Near-Infrared Spectroscopy Analysis

Scientific Field: Analytical Chemistry

Application Summary: Ethyl 2-chloropropionate is used in the synthesis process based on Partial Least Squares Regression (PLSR) analysis and the use of Near-Infrared (NIR) spectroscopy to achieve the online and noninvasive monitoring of the extraction process .

Methods of Application: Online near-infrared spectroscopy was used as a process analysis technique in the synthesis of 2-chloropropionate for the first time. Then, the partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized .

Results or Outcomes: Correlation coefficient ® of partial least squares regression (PLSR) calibration model was 0.9944, and the root mean square error of correction (RMSEC) was 0.018105 mol/L. These values of PLSR and RMSEC could prove that the quantitative calibration model had good performance .

Synthesis of Plant Auxiliaries

Application Summary: Ethyl 2-chloropropionate is used in the synthesis of plant auxiliaries such as 2-chloroethyl trimethyl ammonium chloride, dimethylaminosuccinic acid .

Results or Outcomes: The result is the production of the desired plant auxiliaries .

Synthesis of Nonsteroidal Antipyretic and Anti-inflammatory Drugs

Scientific Field: Pharmaceutical Chemistry

Application Summary: Ethyl 2-chloropropionate is used in the synthesis of nonsteroidal antipyretic and anti-inflammatory drugs such as naproxen, indomethacin, and ibuprofen .

Results or Outcomes: The result is the production of the desired drugs .

Synthesis of Amino Acids and Peptides

Scientific Field: Biochemistry

Application Summary: Ethyl 2-chloropropionate is used in the synthesis of amino acids and peptides .

Results or Outcomes: The result is the production of the desired amino acids and peptides .

Synthesis of Dyes

Scientific Field: Industrial Chemistry

Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various dyes .

Methods of Application: It is applied in the synthesis of azo dyes, anthraquinone dyes, and phthalocyanine dyes .

Results or Outcomes: The result is the production of the desired dyes .

Synthesis of Pesticides

Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various pesticides .

Methods of Application: It is applied in the synthesis of organophosphorus pesticides, carbamate pesticides, and pyrethroid pesticides .

Results or Outcomes: The result is the production of the desired pesticides .

Ethyl 2-chloropropionate is a halogenated ester characterized by the molecular formula C5H9ClO2C_5H_9ClO_2 and a molecular weight of approximately 136.58 g/mol. It appears as a clear, colorless liquid with a pungent odor and is denser than water, making it insoluble in water. Ethyl 2-chloropropionate is known for its flammable nature and can produce hazardous gases when combusted, including hydrogen chloride. Its flash point is around 38 °C (100.4 °F), indicating that it can ignite easily under certain conditions .

ECP does not have a well-defined biological mechanism of action. However, its alkylating properties could potentially interact with biomolecules, raising concerns about potential toxicity [].

Typical of esters. These include:

  • Hydrolysis: Ethyl 2-chloropropionate can undergo hydrolysis in the presence of water, leading to the formation of 2-chloropropionic acid and ethanol.
  • Transesterification: This compound can react with alcohols to form different esters, a reaction facilitated by the presence of an acid catalyst.
  • Reactions with Nucleophiles: The chlorine atom in ethyl 2-chloropropionate makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.

Ethyl 2-chloropropionate can be synthesized through several methods:

  • Chlorination of Propionic Acid: Propionic acid can be chlorinated using thionyl chloride or phosphorus pentachloride to yield 2-chloropropionic acid, which is then esterified with ethanol.
  • Esterification Reaction: The direct esterification of 2-chloropropionic acid with ethanol in the presence of an acid catalyst can also produce ethyl 2-chloropropionate.
  • Nucleophilic Substitution: Reacting chloroacetyl chloride with ethanol in the presence of a base may yield ethyl 2-chloropropionate through nucleophilic substitution mechanisms.

Ethyl 2-chloropropionate has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its ester nature, it may be used in flavoring formulations.
  • Solvent: It can be employed as a solvent in various

Ethyl 2-chloropropionate shares structural similarities with other halogenated esters and propionic acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl PropanoateC5H10O2C_5H_{10}O_2Non-halogenated; commonly used as a flavoring agent.
Methyl 2-chloropropionateC4H7ClO2C_4H_7ClO_2Similar structure but with a methyl group instead of ethyl; used in organic synthesis.
Ethyl 3-chlorobutanoateC5H9ClO2C_5H_{9}ClO_2Contains a longer carbon chain; different reactivity profile due to position of chlorine.
Ethyl ChloracetateC4H7ClO2C_4H_7ClO_2Similar reactivity but with a chlorine atom on the adjacent carbon; used in synthetic chemistry.

Ethyl 2-chloropropionate's unique feature lies in its specific halogenation at the second carbon position, which influences its reactivity and potential applications compared to these similar compounds .

Physical Description

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

535-13-7

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Propanoic acid, 2-chloro-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types